Eprosartan Ethyl-d5 Methyl Diester
Description
Background and Development of Eprosartan as an Angiotensin II Receptor Antagonist
Eprosartan, chemically known as (E)-2-butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid, emerged as a distinctive member of the angiotensin II receptor antagonist family through its unique chemical structure and mechanism of action. The compound was originally developed by SmithKline Beecham and later acquired by Abbott Laboratories through their purchase of Kos Pharmaceuticals in 2006, which had licensed it along with other hypertensive treatments from Biovail Corporation. Unlike other angiotensin II receptor antagonists, eprosartan belongs to the imidazoleacrylic acid class and is chemically distinct from losartan and other non-peptide angiotensin II receptor antagonists.
The pharmacological profile of eprosartan demonstrates its selectivity as a potent, orally active angiotensin type 1 receptor antagonist with high affinity for the angiotensin II angiotensin type 1 receptor but no interaction with the angiotensin type 2 receptor, adrenergic receptors, or other receptors involved in cardiovascular regulation. Research has established that eprosartan functions as a true competitive antagonist of the angiotensin type 1 receptor, setting it apart from many other angiotensin II antagonists. The compound's effectiveness has been demonstrated in antagonizing the cardiovascular and renal effects of exogenous angiotensin II in both experimental animals and humans, making it an effective antihypertensive agent in renin-dependent hypertension animal models and patients with varying degrees of hypertension.
The molecular structure of eprosartan, with its chemical formula C23H24N2O4S and molecular weight of 424.52 grams per mole, provides the foundation for understanding its mechanism of action and subsequent derivative development. The compound's ability to selectively block the binding of angiotensin II to the angiotensin type 1 receptor results in multiple physiological effects including vasodilation, reduction in vasopressin secretion, and decreased production and secretion of aldosterone, ultimately leading to blood pressure reduction. This selective antagonism occurs through reversible, competitive inhibition of the angiotensin type 1 receptor, with binding studies indicating that eprosartan's affinity for the angiotensin type 1 receptor is 1,000 times greater than for the angiotensin type 2 receptor.
Significance of Deuterated Compounds in Pharmaceutical Analysis
Deuterated compounds have revolutionized pharmaceutical analysis by providing enhanced analytical capabilities through the strategic replacement of hydrogen atoms with deuterium, the heavier stable isotope of hydrogen. The fundamental principle underlying the utility of deuterated compounds lies in the kinetic isotope effect, where deuterium-containing drugs may exhibit significantly lower rates of metabolism and consequently longer half-lives compared to their hydrogen-containing counterparts. This isotopic substitution creates compounds that are chemically similar to their parent molecules while providing distinct mass spectrometric signatures essential for analytical applications.
The development of stable isotope labeled internal standards has become a cornerstone of modern bioanalytical methodology, particularly in liquid chromatography-mass spectrometry applications. These compounds serve as ideal internal standards because their chemical behavior closely mimics that of the unlabeled analyte while providing the necessary mass difference for detection and quantification. The higher mass afforded by isotopic substitution makes stable isotope labeled analogs particularly valuable for chromatographic methods using mass spectroscopic detection, where they consistently demonstrate superior performance compared to structurally related compounds as internal standards.
Research has demonstrated that stable isotope labeled internal standards significantly reduce matrix effects and provide reproducible and accurate recoveries in liquid chromatography-tandem mass spectrometry assays. However, the implementation of deuterium-labeled compounds requires careful consideration of label stability, as deuterium labels must be positioned at non-exchangeable sites to prevent loss or replacement through chemical exchange with protons from solvents or biological matrices. The positioning of deuterium labels on specific molecular fragments can substantially improve the suitability of standards for liquid chromatography-tandem mass spectrometry analysis, making the selection of appropriate labeling sites crucial for analytical success.
The advantages of deuterated compounds extend beyond analytical applications to include improved pharmacokinetic properties, enhanced drug selectivity, reduced toxicity, increased oral bioavailability, and stabilization of chemically unstable stereoisomers. These benefits have led to increased interest in deuteration as a method for drug development, with numerous deuterated compounds progressing through clinical trials and receiving regulatory approval for various therapeutic indications.
Historical Context of Eprosartan Derivatives Development
The development of eprosartan derivatives reflects the broader evolution of pharmaceutical research toward more sophisticated analytical and therapeutic approaches. The concept of replacing hydrogen with deuterium represents an application of bioisosterism, where similar biological effects to a known drug are produced in an analog designed to confer superior properties. The first patent in the United States granted for deuterated molecules was issued in the 1970s, and since then, patents on deuterated drugs have become increasingly common, with biochemist and inventor Anthony Czarnik holding multiple patents for using deuterium substitution in drug discovery.
The specific development of eprosartan derivatives emerged from the need for enhanced analytical tools in pharmaceutical research and development. As eprosartan gained recognition as an effective angiotensin II receptor antagonist, researchers recognized the value of creating deuterated versions to support analytical studies and potentially improve therapeutic properties. The creation of Eprosartan Ethyl-d5 Methyl Diester represents a strategic approach to developing research compounds that maintain the essential structural characteristics of the parent molecule while providing enhanced analytical capabilities through deuterium incorporation.
The historical progression from the original eprosartan compound to its deuterated derivatives demonstrates the pharmaceutical industry's commitment to advancing analytical methodologies. The compound's development follows established patterns in deuterated drug research, where successful therapeutic agents serve as templates for creating improved analogs through strategic isotopic substitution. This approach has proven particularly valuable in the development of internal standards for bioanalytical applications, where the need for chemically similar yet distinguishable compounds drives innovation in compound design.
The evolution of eprosartan derivatives also reflects advances in synthetic chemistry and isotopic labeling techniques. The ability to incorporate deuterium atoms at specific positions within complex molecular structures requires sophisticated synthetic approaches and careful consideration of chemical stability and biological activity. The development of this compound exemplifies these advances, demonstrating how modern pharmaceutical chemistry can create specialized research compounds that serve specific analytical and research purposes.
Research Significance of this compound
This compound holds particular significance in pharmaceutical research due to its unique combination of structural features and analytical properties. The compound's molecular formula C26H30N2O4S, with a molecular weight of 471.6 grams per mole, reflects the incorporation of five deuterium atoms specifically in the ethyl ester group, providing a substantial mass shift for analytical detection while maintaining the core structural integrity of the eprosartan framework. This strategic placement of deuterium atoms ensures optimal analytical performance while preserving the chemical behavior essential for accurate bioanalytical studies.
The compound's International Union of Pure and Applied Chemistry name, methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate, clearly indicates the specific location of deuterium substitution, which is crucial for understanding its analytical properties and applications. The presence of five deuterium atoms (pentadeuterio) in the ethoxy group provides a significant mass increase that facilitates detection and quantification in mass spectrometric analyses while maintaining chemical stability under analytical conditions.
The research applications of this compound extend beyond simple analytical standards to encompass studies of drug metabolism, pharmacokinetics, and analytical method development. The compound serves as an essential tool for researchers investigating the behavior of angiotensin II receptor antagonists in biological systems, providing the analytical precision necessary for accurate quantification in complex biological matrices. Its deuterated nature makes it particularly valuable for studying metabolic pathways and drug interactions, where the ability to distinguish between parent compounds and their analogs is critical for accurate data interpretation.
The significance of this compound in contemporary pharmaceutical research cannot be overstated, as it represents the convergence of advanced synthetic chemistry, isotopic labeling technology, and analytical science. Its development demonstrates the pharmaceutical industry's commitment to creating specialized research tools that enable more precise and accurate studies of drug behavior and biological interactions. As research methodologies continue to evolve toward greater precision and sophistication, compounds like this compound will remain essential tools for advancing our understanding of pharmaceutical compounds and their biological effects.
Properties
CAS No. |
1346606-20-9 |
|---|---|
Molecular Formula |
C26H30N2O4S |
Molecular Weight |
471.627 |
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2 |
InChI Key |
DRNXMWWTAZQPCI-XBYZVBMGSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Synonyms |
(αE)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]_x000B_methylene]-2-thiophenepropanoic Acid Ethyl Ester; Methyl 4-((5-((E)-2-_x000B_(Ethoxycarbonyl)-3-(thien-2-yl)prop-1-enyl)-2-butyl-1H-imidazol-1-yl)methyl)benzoate; |
Origin of Product |
United States |
Preparation Methods
Condensation of Aldehyde and Propionate Components
The foundational step in eprosartan synthesis involves the condensation of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate with ethyl 2-carboxy-3-(2-thienyl)propionate. In the deuterated variant, ethyl-d5 2-carboxy-3-(2-thienyl)propionate replaces the standard ethyl ester to introduce isotopic labels. The reaction proceeds in a solvent system of diisopropyl ether or hexane-toluene mixtures, heated under Dean-Stark conditions to remove water. Catalytic propanoic acid and piperidine facilitate the Knoevenagel condensation, achieving a reflux temperature of 65–70°C for 24–48 hours.
Key Parameters
Deuterium Incorporation Strategies
The ethyl-d5 group originates from deuterated ethanol (CD3CD2OH) during the esterification of 2-carboxy-3-(2-thienyl)propionic acid. This step ensures five deuterium atoms replace hydrogens in the ethyl moiety. Post-condensation, the intermediate (E)-α-[[2-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid ethyl-d5 methyl diester is isolated via pH-controlled extraction. Acidic conditions (pH 0.4 with H2SO4) partition impurities into organic layers, while the target remains in the aqueous phase.
Purification and Impurity Mitigation
Solvent Extraction and Distillation
Post-reaction, the crude product undergoes sequential washes with toluene and 10% NaCl to remove unreacted starting materials and decarboxylated byproducts like ethyl 3-(2-thienyl)propionate. Vacuum distillation at 50–60°C concentrates the diester, yielding an oily residue with >90% purity.
Crystallization and Recrystallization
The distilled product is recrystallized from ethanol-water mixtures, adjusting pH to 11.5 with NaOH to precipitate impurities. Final purification via acetic acid and activated carbon treatment removes residual organic contaminants, achieving HPLC purity >99.8%.
Impurity Profile Comparison
| Impurity | Prior Art (wt%) | Improved Process (wt%) | Source |
|---|---|---|---|
| Ethyl 3-(2-thienyl)propionate | 65–70 | <5 | |
| Unidentified Byproducts | 23–30 | <1 |
Scale-Up Adaptations for Deuterated Intermediates
Solvent System Optimization
Large-scale synthesis substitutes diisopropyl ether with n-hexane-cyclohexane mixtures (2:1 ratio) to enhance solubility and reduce decomposition risks. This modification stabilizes the deuterated ester during prolonged reflux periods.
Catalytic Efficiency
Increasing the piperidine-to-propanoic acid molar ratio from 1:2 to 1:3 accelerates condensation kinetics, reducing reaction time by 30% while maintaining isotopic integrity.
Hydrolysis to Eprosartan Freebase
The diester intermediate undergoes saponification with NaOH (50% aqueous) at 55–60°C for 4–5 hours, cleaving both ethyl-d5 and methyl esters to yield eprosartan freebase. Acidification to pH 5 precipitates the product, which is then washed with chilled water and dried under vacuum.
Salt Formation and Final Purification
Eprosartan freebase is converted to its mesylate salt using methanesulfonic acid in acetone at 0–5°C, ensuring minimal isotopic exchange. Recrystallization from acetic acid-methylene chloride mixtures yields pharmaceutical-grade eprosartan mesylate with >99.95% purity .
Chemical Reactions Analysis
Types of Reactions: Eprosartan Ethyl-d5 Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Eprosartan Ethyl-d5 Methyl Diester is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and pathways involving eprosartan derivatives.
Biology: Employed in metabolic studies to trace the pathways of eprosartan in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Eprosartan Ethyl-d5 Methyl Diester exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor, found in various tissues such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it inhibits norepinephrine production, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Comparison with Non-Deuterated Angiotensin II Receptor Blockers (ARBs)
Eprosartan Ethyl-d5 Methyl Diester shares a core mechanism with non-deuterated ARBs—blocking the angiotensin II type 1 (AT₁) receptor to reduce vasoconstriction and blood pressure. However, structural and pharmacokinetic differences distinguish it from therapeutic ARBs:
Table 1: Comparison with Non-Deuterated ARBs
| Compound | Molecular Formula | Key Structural Features | Half-Life (Hours) | Unique Applications |
|---|---|---|---|---|
| This compound | C₂₆H₃₀N₂O₄S | Deuterated ethyl/methyl esters; thiophene moiety | N/A (research use) | Metabolic tracking via MS/NMR |
| Eprosartan | C₂₃H₂₄N₂O₄S | Non-deuterated; carboxylic acid group | 5–9 | Hypertension treatment |
| Losartan | C₂₂H₂₂ClN₆O | Tetrazole ring; hydroxyl group | 6–9 | First-line ARB therapy |
| Valsartan | C₂₄H₂₇N₅O₃ | Biphenyltetrazole moiety | 6–9 | Heart failure management |
| Telmisartan | C₃₃H₃₀N₄O₂ | Long alkyl chain; benzimidazole | 24 | Metabolic syndrome benefits |
Key Differences :
- Deuterium Labeling : The deuterium in this compound minimizes metabolic interference, allowing precise tracking of parent compounds and metabolites in biological matrices .
- Functional Groups : Unlike therapeutic ARBs (e.g., Losartan’s tetrazole ring), this compound retains ester groups for synthetic flexibility .
- Applications: While non-deuterated ARBs are clinically used, the deuterated variant is restricted to research, such as quantifying isotopic effects on drug absorption and clearance .
Comparison with Other Deuterated Compounds
Deuterated analogs of pharmaceuticals are critical for avoiding interference from endogenous molecules in analytical assays. This compound is compared below with other deuterated research compounds:
Table 2: Comparison with Deuterated Analogs
| Compound | Deuterium Sites | Molecular Formula | Research Applications |
|---|---|---|---|
| This compound | Ethyl (d₅), methyl | C₂₆H₃₀N₂O₄S | Metabolic stability studies |
| Eprosartan D6 HCl | Multiple sites (d₆) | C₂₃H₁₈D₆ClN₂O₄S | Quantitative MS calibration |
| 1-Hydroxy-1,2-dihydro Eprosartan-d3 | Methyl (d₃) | C₂₄H₂₅D₃N₂O₅S | Oxidative metabolite profiling |
| Ethyl-d5 Crotonate | Ethyl (d₅) | C₆H₅D₅O₂ | Solvent isotope effects in NMR |
| Losartan-d5 | Aromatic deuterium | C₂₂H₁₇D₅ClN₆O | Cross-species pharmacokinetic modeling |
Key Insights :
- Deuterium Placement : The ethyl-d5 group in this compound provides a higher mass shift (5 Da) than methyl-d3 analogs, improving MS detection sensitivity .
- Stability: Deuterium at non-labile positions (e.g., ethyl groups) reduces hydrogen-deuterium exchange, ensuring isotopic purity in biological samples .
- Versatility : Unlike simpler deuterated esters (e.g., Ethyl-d5 Crotonate), this compound’s complex structure enables targeted studies on ARB metabolism .
Q & A
Q. How can researchers characterize the isotopic purity of Eprosartan Ethyl-d5 Methyl Diester in synthetic batches?
To ensure isotopic integrity, researchers should employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. MS quantifies the deuterium incorporation ratio by comparing the molecular ion peaks of deuterated and non-deuterated species . NMR, particularly H-NMR, can confirm the specific substitution sites of deuterium atoms. For chromatographic validation, precise retention times and ion chromatograms (XICs) should align with reference standards, as demonstrated in studies using UNIFI or NIVA MZ AnalyzerTM systems .
Q. What experimental design considerations are critical for studying this compound's metabolic stability?
Researchers should prioritize in vitro metabolic assays using liver microsomes or hepatocytes to assess enzymatic degradation pathways. Key parameters include:
- Incubation conditions : pH, temperature, and co-factor concentrations (e.g., NADPH).
- Analytical validation : Use LC-MS/MS to detect deuterated metabolites, ensuring separation from non-deuterated analogs .
- Controls : Include non-deuterated Eprosartan as a reference to quantify isotopic effects on metabolic rates .
Q. How should literature reviews on this compound be structured to identify research gaps?
Adopt a systematic search strategy with Boolean operators (e.g., "Eprosartan Ethyl-d5" AND "pharmacokinetics") across databases like PubMed and Scopus. Prioritize peer-reviewed studies that address isotopic labeling impacts on angiotensin II receptor blockade. Use tools like Elsevier’s semantic search indexes to map bioactivity data and identify understudied areas, such as long-term stability in biological matrices .
Advanced Research Questions
Q. How can conflicting data on this compound's metabolic neutrality be resolved?
While reports neutral effects on glucose homeostasis and coagulation, discrepancies in oxidative by-product formation require dose-response studies and multi-center validation . Researchers should:
- Replicate experiments using standardized protocols (e.g., HOMA index for insulin resistance).
- Apply multivariate regression to isolate confounding variables (e.g., patient demographics or drug interactions) .
- Cross-reference findings with deuterated analogs (e.g., Losartan-d5) to assess class-wide trends .
Q. What methodologies optimize the detection of isotopic effects in pharmacokinetic studies?
Stable isotope labeling (SIL) combined with tracer kinetics can quantify differences in absorption and distribution. Key steps include:
- Dosing protocols : Administer deuterated and non-deuterated forms simultaneously to minimize inter-subject variability.
- Pharmacokinetic modeling : Use compartmental models to compare AUC (area under the curve) and half-life values .
- Data normalization : Adjust for deuterium’s marginal mass difference using high-resolution MS .
Q. How do researchers address ethical and reproducibility challenges in human trials involving deuterated compounds?
- Informed consent : Clearly disclose the experimental nature of deuterated drugs, including potential unknown risks.
- Data transparency : Share raw chromatographic and pharmacokinetic datasets via FAIR-compliant repositories to enable independent validation .
- Statistical rigor : Collaborate with biostatisticians to predefine power calculations and minimize Type I/II errors, especially in small cohorts .
Data Presentation and Validation
Q. What are the best practices for presenting NMR and MS data in publications?
- NMR : Include H, C, and H spectra with peak assignments, referencing deuterated solvents (e.g., DMSO-d6). Annotate splitting patterns caused by deuterium .
- MS : Provide full-scan spectra highlighting molecular ions (e.g., [M+H]) and isotopic distribution tables. Use fragmentation patterns to confirm structural integrity .
- Reproducibility : Deposit raw instrument files (e.g., .RAW or .D folders) in supplementary materials with metadata descriptors .
Q. How can researchers validate the absence of deuterium/hydrogen exchange in biological samples?
Conduct accelerated stability studies under physiological conditions (37°C, pH 7.4) and analyze samples at timed intervals via LC-MS. Compare deuterium retention rates against negative controls (non-deuterated analogs). Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map labile hydrogen sites .
Conflict Resolution and Peer Review
Q. What strategies mitigate contradictions between in vitro and in vivo findings for deuterated drugs?
- Interspecies comparisons : Test metabolites across human and animal models to identify species-specific enzymatic activity.
- Tissue-specific profiling : Use MALDI imaging to localize deuterated compounds in target organs (e.g., kidneys for Eprosartan) .
- Meta-analysis : Aggregate data from multiple studies to identify outliers and refine predictive models .
Q. How should researchers respond to peer critiques regarding isotopic impurity in synthesized batches?
- Batch re-analysis : Re-run MS/NMR with tighter tolerance thresholds (e.g., ±0.01 Da for MS).
- Process auditing : Document synthesis steps (e.g., quenching deuterium exchange reactions) to trace contamination sources .
- Transparent reporting : Disclose purity thresholds in methods sections and justify acceptability based on regulatory guidelines (e.g., ICH Q3D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
